6-(Ethyl(3-isopropoxy-4-isopropylphenyl)amino)nicotinic acid - 1041186-79-1

6-(Ethyl(3-isopropoxy-4-isopropylphenyl)amino)nicotinic acid

Catalog Number: EVT-3213709
CAS Number: 1041186-79-1
Molecular Formula: C20H26N2O3
Molecular Weight: 342.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

6-(Ethyl(3-isopropoxy-4-isopropylphenyl)amino)nicotinic acid, also known as NEt-3IP, is a synthetic compound belonging to the class of retinoid X receptor (RXR) agonists. [, , ] It serves as a valuable tool in scientific research for investigating the biological roles of RXRs and exploring their potential as therapeutic targets for various diseases, particularly type 2 diabetes and hyperlipidemia. [, , , , ]

Synthesis Analysis

NEt-3IP can be synthesized through a multi-step process involving the following key transformations: [, , ]

Molecular Structure Analysis

NEt-3IP features a central nicotinic acid core substituted at the 6-position with an ethyl(3-isopropoxy-4-isopropylphenyl)amino moiety. [, , , , ] The molecule possesses both hydrophilic and hydrophobic regions, contributing to its overall physicochemical properties and influencing its interactions with biological targets.

Mechanism of Action

NEt-3IP exerts its biological effects by acting as an agonist of RXRs, a family of nuclear receptors involved in regulating various physiological processes, including glucose and lipid metabolism. [, , , , ] As an agonist, NEt-3IP binds to RXRs, promoting their activation and subsequent interaction with specific DNA sequences, leading to the modulation of gene expression. [, , , , , ] This mechanism contributes to its potential antidiabetic and lipid-lowering effects.

Physical and Chemical Properties Analysis

NEt-3IP is a lipophilic compound with limited water solubility. [] Its physicochemical properties, such as lipophilicity, can influence its absorption, distribution, metabolism, and excretion (ADME) profile in biological systems. []

Investigating RXR Biology:

  • NEt-3IP has been used as a pharmacological tool to study the role of RXRs in glucose and lipid metabolism, providing insights into the pathogenesis of type 2 diabetes and hyperlipidemia. [, , , , ]
  • Its use in cellular and animal models has helped elucidate the molecular mechanisms underlying the effects of RXR activation on insulin sensitivity, glucose uptake, and lipid homeostasis. [, , , , ]

Drug Discovery and Development:

  • Research on NEt-3IP and its analogues has contributed to the development of novel RXR modulators with improved pharmacological profiles. [, , , , , , ]
  • Studies exploring structure-activity relationships have identified key structural features responsible for RXR agonism, selectivity, and pharmacokinetic properties, guiding the design of potential therapeutic agents. [, , , , , , ]

Comparative Pharmacology and Toxicology:

  • The pharmacological properties of NEt-3IP have been compared across different species, providing valuable information for interspecies extrapolation in drug development. []
  • Studies have investigated its metabolism in rat and human liver microsomes, identifying key enzymes involved and highlighting potential differences in metabolic pathways between species. []
Future Directions
  • Optimization of Pharmacological Properties: Further research could focus on developing NEt-3IP analogues with improved potency, selectivity, and pharmacokinetic profiles, potentially leading to the discovery of new drug candidates for treating metabolic disorders. [, , , , , , ]

6-[Ethyl-(3-isobutoxy-4-isopropylphenyl)amino]nicotinic acid (NEt-3IB)

Compound Description: NEt-3IB is a retinoid X receptor (RXR) full agonist. [, , ] In studies comparing NEt-3IB to 6-(ethyl(3-isopropoxy-4-isopropylphenyl)amino)nicotinic acid, NEt-3IB exhibited a lower blood concentration despite being a full agonist. [] This difference was attributed to lower intestinal absorbability and higher biliary excretion. []

Relevance: NEt-3IB is a regioisomer of 6-(ethyl(3-isopropoxy-4-isopropylphenyl)amino)nicotinic acid, differing only in the positioning of the isobutoxy and isopropoxy groups. [, ] This structural similarity makes it a valuable comparison point for understanding the structure-activity relationship of RXR agonists.

6-[Ethyl-(4-isobutoxy-3-isopropylphenyl)amino]nicotinic acid (NEt-4IB)

Compound Description: NEt-4IB is an RXR partial agonist. [, ] It exhibits antidiabetic activity without the adverse effects associated with RXR full agonists, even at a higher blood concentration. [, ] This makes it a promising candidate for treating type 2 diabetes.

Relevance: NEt-4IB is a regioisomer of both 6-(ethyl(3-isopropoxy-4-isopropylphenyl)amino)nicotinic acid and NEt-3IB. [, ] The only structural difference between these compounds is the positioning of the isobutoxy and isopropoxy groups. [, ] The differing pharmacological profiles of these regioisomers highlight the importance of side chain positioning in RXR agonist activity.

Relevance: NEt-3cPM shares the same core structure as 6-(ethyl(3-isopropoxy-4-isopropylphenyl)amino)nicotinic acid but differs in the alkoxy side chain. [, ] While both compounds activate RXR, the variation in the side chain significantly impacts their pharmacokinetic properties, particularly their bioavailability. []

Relevance: Compound 6a serves as a starting point in the development of more potent and less lipophilic RXR agonists, leading to the synthesis of compounds like 6-(ethyl(3-isopropoxy-4-isopropylphenyl)amino)nicotinic acid. [] This highlights the iterative nature of drug discovery and the pursuit of compounds with enhanced pharmacological properties.

6-[N-ethyl-N-(5-isobutoxy-4-isopropyl-2-(E)-styrylphenyl)amino]nicotinic acid (13e)

Compound Description: Compound 13e is a potent RXR antagonist. [] It exhibits stronger antagonistic activity compared to the known RXR antagonist PA452. []

Relevance: Interestingly, compound 13e is structurally very similar to the RXR full agonist NEt-3IB (6-[N-ethyl-N-(3-isobutoxy-4-isopropylphenyl)amino]nicotinic acid). [] This close structural relationship between an agonist and antagonist underscores the intricate structure-activity relationships of RXR ligands and highlights the potential for subtle modifications to drastically alter the pharmacological profile of a compound.

Relevance: Bexarotene and 6-(ethyl(3-isopropoxy-4-isopropylphenyl)amino)nicotinic acid are both retinoid X receptor (RXR) agonists. [] Researchers aimed to develop novel RXR agonists with improved selectivity and reduced side effects compared to bexarotene. [] This exploration led to the synthesis and evaluation of various analogs, including 6-(ethyl(3-isopropoxy-4-isopropylphenyl)amino)nicotinic acid.

1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydro-2-naphthyl)-1H-benzotriazole-5-carboxylic acid (CBt-PMN)

Compound Description: CBt-PMN is an RXR partial agonist. [] It demonstrates a potent glucose-lowering effect without causing serious adverse effects. []

Relevance: Both CBt-PMN and 6-(ethyl(3-isopropoxy-4-isopropylphenyl)amino)nicotinic acid belong to the class of RXR agonists. [] Research on CBt-PMN revealed the significance of RXR partial agonism in achieving antidiabetic effects while minimizing adverse effects. [] This finding likely influenced the continued exploration of structurally diverse RXR partial agonists, including 6-(ethyl(3-isopropoxy-4-isopropylphenyl)amino)nicotinic acid and its analogs.

Properties

CAS Number

1041186-79-1

Product Name

6-(Ethyl(3-isopropoxy-4-isopropylphenyl)amino)nicotinic acid

IUPAC Name

6-(N-ethyl-4-propan-2-yl-3-propan-2-yloxyanilino)pyridine-3-carboxylic acid

Molecular Formula

C20H26N2O3

Molecular Weight

342.4 g/mol

InChI

InChI=1S/C20H26N2O3/c1-6-22(19-10-7-15(12-21-19)20(23)24)16-8-9-17(13(2)3)18(11-16)25-14(4)5/h7-14H,6H2,1-5H3,(H,23,24)

InChI Key

YHELAIIDVSNOPG-UHFFFAOYSA-N

SMILES

CCN(C1=CC(=C(C=C1)C(C)C)OC(C)C)C2=NC=C(C=C2)C(=O)O

Canonical SMILES

CCN(C1=CC(=C(C=C1)C(C)C)OC(C)C)C2=NC=C(C=C2)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.